molecular formula C20H22F3N5O2 B2547108 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(phenylformamido)acetamide CAS No. 1775492-89-1

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(phenylformamido)acetamide

Cat. No.: B2547108
CAS No.: 1775492-89-1
M. Wt: 421.424
InChI Key: YOGPNZPNZPTIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine-piperidine acetamide derivative characterized by a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group attached to the piperidine ring and a phenylformamido substituent on the acetamide moiety.

Properties

IUPAC Name

N-[2-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O2/c1-13-25-16(20(21,22)23)11-17(26-13)28-9-7-15(8-10-28)27-18(29)12-24-19(30)14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,24,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGPNZPNZPTIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CNC(=O)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(phenylformamido)acetamide typically involves multiple steps. One common method involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with piperidine under specific conditions to form an intermediate compound. This intermediate is then reacted with phenylformamidoacetic acid in the presence of a condensing agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and a base like DIPEA in a solvent such as DMF at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(phenylformamido)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(phenylformamido)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(phenylformamido)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural Analogs from the Pyrimidine-Piperidine Acetamide Family

Key analogs from include:

Compound Name Substituent on Acetamide Moiety Molecular Weight CAS Number Notes
N-{1-[2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-Yl]Piperidin-4-Yl}-2-Phenylpropanamide (Entry 5) 2-Phenylpropanamide 392.43 1775544-48-3 Alkyl chain with phenyl group
N-{1-[2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-Yl]Piperidin-4-Yl}-3-Phenylpropanamide (Entry 6) 3-Phenylpropanamide 392.43 1775527-43-9 Extended alkyl chain
3,4-Dimethyl-N-{1-[2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-Yl]Piperidin-4-Yl}Benzamide (Entry 7) 3,4-Dimethylbenzamide 392.43 1775443-41-8 Aromatic substitution
Target Compound 2-(Phenylformamido)Acetamide Not provided Not available Formamido linkage to phenyl

Key Observations :

  • The target compound’s phenylformamido group introduces a planar, rigid structure compared to the flexible alkyl chains in Entries 5 and 5. This may enhance binding affinity to flat protein pockets.

Functional Comparison with Epirimil (N-(3,4-Dimethoxyphenyl)-2-((2-Methyl-6-(Pyridin-2-Yl)Pyrimidin-4-Yl)Thio)Acetamide)

Epirimil, a thioacetamide analog, shares a pyrimidine core but differs in:

  • Substituent on Pyrimidine : Pyridin-2-yl vs. trifluoromethyl group in the target compound.
  • Linkage : Thioether (-S-) vs. acetamide (-NH-CO-) bond.
  • Activity : Epirimil demonstrated 100% seizure prevention in animal models, attributed to its pyridine-thioether motif enhancing target engagement (likely voltage-gated ion channels or GABA receptors) . The target compound’s trifluoromethyl group may confer metabolic stability but requires validation .

Comparison with Piperidine-Pyrimidine Derivatives in Clinical Development

  • Goxalapladib () : A naphthyridine-piperidine acetamide targeting atherosclerosis. Its 4’-trifluoromethylbiphenyl group highlights the role of trifluoromethyl in improving pharmacokinetics.
  • Compound 16 () : An ALK inhibitor with a trifluoromethylphenyl-piperazine group, emphasizing the importance of fluorinated groups in kinase selectivity.

Research Findings and Implications

Molecular Docking and Substituent Effects

  • Epirimil’s thioacetamide linkage and pyridine substitution were critical for anticonvulsant efficacy, as shown via flexible molecular docking studies .
  • The target compound’s trifluoromethyl group may enhance binding to hydrophobic pockets, but its formamido linkage’s rigidity could limit conformational adaptability compared to Epirimil’s thioether .

Biological Activity

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(phenylformamido)acetamide is a complex organic compound notable for its potential biological activity. This compound integrates multiple heterocyclic moieties, contributing to its pharmacological properties. The biological activity of such compounds is often explored in the context of their interactions with specific molecular targets, including enzymes and receptors.

Chemical Structure and Properties

The compound features several key structural elements:

  • Pyrimidine Ring : Contains a trifluoromethyl group, enhancing lipophilicity and metabolic stability.
  • Piperidine Ring : Provides structural complexity and potential interaction sites.
  • Phenylformamido Group : May contribute to the compound's binding affinity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit diverse pharmacological properties, including:

  • Anticancer Activity : Many pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with piperidine moieties have shown promise as CDC42 GTPase inhibitors, which are important in cancer signaling pathways .
  • Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity. Such interactions can lead to significant biological effects, particularly in cellular signaling pathways.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Binding to specific receptors or enzymes.
  • Modulating downstream signaling pathways that influence cellular processes such as proliferation and apoptosis.

1. Inhibition of CDC42 GTPase

A study focused on a related class of compounds demonstrated significant inhibition of CDC42 GTPase, which plays a crucial role in tumorigenesis. The presence of the piperidine moiety was identified as a critical factor for potency in these inhibitors .

2. Antiproliferative Activity

In vitro assays have shown that derivatives similar to this compound exhibit antiproliferative effects across various cancer cell lines. This suggests potential therapeutic applications in oncology.

Data Table: Comparison of Structural Features and Biological Activities

Compound NameKey Structural FeaturesNotable Biological Activity
This compoundPyrimidine, Piperidine, PhenylformamidoPotential CDC42 inhibitor
ARN22089Triazine core with piperidineSignificant tumor inhibition
SulfanilamideClassic sulfonamide structureAntibiotic properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.